7-Chloro-5-fluoro-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3-benzoxazole
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Description
Scientific Research Applications
Synthetic Applications
The compound 7-Chloro-5-fluoro-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3-benzoxazole and its derivatives have been explored in synthetic chemistry for their potential in creating complex molecules. For instance, 5-Benzyloxy-4-trifluoromethyl-1,3-oxazoles, obtained from 5-fluoro-4-trifluoromethyloxazoles and benzyl alcohols, can undergo rearrangements to form α-trifluoromethyl substituted aromatic and heteroaromatic amino acids. This process demonstrates the synthetic versatility of such compounds in generating building blocks for more complex molecules (Burger et al., 2006).
Material Science and Light Harvesting
In material science, derivatives of the compound have been evaluated for their light harvesting properties. A study involving compounds such as 2-phenyl-5-(4-trifloromethyl phenyl sulfonamido) benzoxazole highlights their potential application in designing new Dye-Sensitized Solar Cells (DSSCs). The light harvesting efficiency of these compounds, particularly PTPS, was notably high, indicating their usefulness in photovoltaic applications (Sheena Mary et al., 2019).
Chemical Sensing and Fluorescence
The compound's derivatives also find applications in chemical sensing. For example, 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue have been used in fluorescent probes for sensing magnesium and zinc cations. Their sensitivity to pH changes, particularly in the range of pH 7-8, allows for significant fluorescence enhancement under basic conditions, making them useful in various analytical and diagnostic applications (Tanaka et al., 2001).
Properties
IUPAC Name |
7-chloro-5-fluoro-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF4NOS/c16-11-5-10(17)6-12-13(11)22-14(21-12)23-7-8-1-3-9(4-2-8)15(18,19)20/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HILFZWNPMHAVLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC3=C(O2)C(=CC(=C3)F)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF4NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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